5-Bromo-1,3,4-thiadiazol-2-amine
Overview
Description
5-Bromo-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and one sulfur atom, with two nitrogen atoms at the 1 and 3 positions. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 5-Bromo-1,3,4-thiadiazol-2-amine derivatives has been explored in several studies. For instance, the preparation of 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones involved the reaction of 2-bromo-5-amino-1,3,4-thiadiazole with diketene, followed by cyclocondensation and displacement of bromo substituents with primary or secondary amines . Another study reported the synthesis of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives from phenylacetic acid derivatives, with the structures characterized by NMR spectroscopy and X-ray crystallography . Additionally, 5-substituted 2-amino-1,3,4-thiadiazoles were transformed into their corresponding 2-bromo derivatives, which then reacted with N,N-dialkylaminoethylamines or N-methylpiperazine to afford amino-1,3,4-thiadiazole derivatives .
Molecular Structure Analysis
The molecular and crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized using spectroscopic techniques and single-crystal X-ray diffraction. The compound crystallized in the orthorhombic space group with eight asymmetric molecules per unit cell. The structural geometry, including bond lengths and angles, was calculated using density functional theory (DFT) and showed good agreement with experimental data .
Chemical Reactions Analysis
5-Bromo-1,3,4-thiadiazol-2-amine derivatives exhibit reactivity as ambident nucleophiles, participating in alkylation, acylation, and nitrosation reactions. These reactions suggest amine-imine tautomerism between the compounds and the corresponding Δ^2-1,3,4-thiadiazolines . Furthermore, the compound's reactivity with different nucleophiles has been studied, showing that it can undergo substitution reactions to yield various derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-1,3,4-thiadiazol-2-amine derivatives have been investigated in several studies. For example, the electronic properties, including frontier molecular orbitals and molecular electrostatic potential maps, were analyzed using optimized structures from DFT calculations. The compound exhibited significant first-order hyperpolarizability, suggesting potential applications as nonlinear optical (NLO) material . Additionally, the interaction of 5-substituted-1,3,4-thiadiazol-2-amines with DNA was studied, revealing that these compounds can bind to DNA via groove binding mode, which is important for understanding their biological activities .
Scientific Research Applications
Synthesis and Reactivity
5-Bromo-1,3,4-thiadiazol-2-amine has been extensively studied for its synthesis and reactivity. Werber, Buccheri, and Gentile (1977) reported the synthesis of 2-amino-5-bromo-1,3,4-thiadiazoles, highlighting their behavior as ambident nucleophiles in alkylation, acylation, and nitrosation reactions. These reactions lead to the formation of thiadiazolines and thiadiazole derivatives, suggesting amine-imine tautomerism between these compounds (Werber, Buccheri, & Gentile, 1977).
Catalyzed Amination
Ravi Rawat and S. Verma (2021) explored the Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][1,3,4]thiadiazole using conventional heating. This research signifies the efficient use of palladium catalysis in the modification of 5-Bromo-1,3,4-thiadiazol-2-amine derivatives, showing its potential in organic synthesis (Rawat & Verma, 2021).
Noncovalent Interactions Analysis
El-Emam et al. (2020) conducted a study on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines. Their work provides insights into the nature of noncovalent interactions in these compounds, using quantum theory and PIXEL method for intermolecular interaction energies, relevant in the field of crystallography and molecular design (El-Emam et al., 2020).
Antiproliferative and Antimicrobial Properties
Research by Gür et al. (2020) highlights the pharmacological potential of 1,3,4-thiadiazole derivatives. They synthesized Schiff bases from 5-substituted-1,3,4-thiadiazole-2-amine and examined their DNA protective ability, antimicrobial activity, and cytotoxicity on cancer cell lines, indicating the biomedical applications of such derivatives (Gür et al., 2020).
Ultrasound-Assisted Synthesis
Erdogan (2018) demonstrated an ultrasound-assisted method for synthesizing 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, emphasizing the role of ultrasound in enhancing the efficiency of chemical reactions involving thiadiazole derivatives (Erdogan, 2018).
DNA Interaction Studies
Shivakumara and Krishna (2021) synthesized 5-[substituted]-1, 3, 4-thiadiazol-2-amines and evaluated their DNA binding interactions. This research points to the potential use of such compounds in the development of therapeutic drugs, highlighting their binding affinity to DNA (Shivakumara & Krishna, 2021).
Corrosion Inhibition Studies
Kaya et al. (2016) investigated the corrosion inhibition performances of thiadiazole derivatives on iron metal, using density functional theory calculations and molecular dynamics simulations. This study reflects the industrial application of 5-Bromo-1,3,4-thiadiazol-2-amine derivatives in corrosion protection (Kaya et al., 2016).
Safety And Hazards
Future Directions
5-Bromo-1,3,4-thiadiazol-2-amine can be used as a key building block for the synthesis of myriad of thiadiazolo [3,2-α]pyrimidin-7-ones which have diverse biological activities . It can also be used for the synthesis of 2-bromoimidazo [2,1- b ] [1,3,4]thiadiazoles by reacting with α-bromo ketones . These potential applications suggest that 5-Bromo-1,3,4-thiadiazol-2-amine could be a valuable compound in the development of new drugs and therapies.
Relevant Papers Several papers have been published on 5-Bromo-1,3,4-thiadiazol-2-amine. These include studies on its synthesis , molecular structure , chemical reactions , mechanism of action , physical and chemical properties , safety and hazards , and future directions .
properties
IUPAC Name |
5-bromo-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrN3S/c3-1-5-6-2(4)7-1/h(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYQQFBHCFPEEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394667 | |
Record name | 5-bromo-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3,4-thiadiazol-2-amine | |
CAS RN |
37566-39-5 | |
Record name | 5-bromo-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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